![molecular formula C19H17F3N4O3 B286704 ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B286704.png)
ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, commonly known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is involved in the activation of various immune cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies and autoimmune diseases.
Mecanismo De Acción
TAK-659 is a selective inhibitor of ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate kinase activity. ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a key signaling molecule in BCR signaling, and its inhibition leads to the suppression of downstream signaling pathways. TAK-659 binds to the ATP-binding site of ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, preventing its phosphorylation and activation. This results in the inhibition of B-cell activation, proliferation, and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant anti-tumor activity in preclinical models of B-cell malignancies. In addition to its anti-proliferative effects, TAK-659 has been shown to induce apoptosis and inhibit the migration and invasion of cancer cells. TAK-659 has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the suppression of T-cell activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 is a potent and selective inhibitor of ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate kinase activity, making it an ideal tool for studying the role of ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate in BCR signaling and immune cell function. However, TAK-659 has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, the high potency of TAK-659 may result in off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
Future studies on TAK-659 will focus on its clinical efficacy and safety in the treatment of B-cell malignancies and autoimmune diseases. In addition, further research is needed to elucidate the mechanisms underlying the immunomodulatory effects of TAK-659 and to identify potential biomarkers of response to treatment. Finally, the development of more potent and selective ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate inhibitors may lead to the discovery of new therapeutic targets for the treatment of B-cell malignancies and autoimmune diseases.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps and has been described in detail in a patent application by Takeda Pharmaceutical Company Limited (WO 2015/053157 A1). The process involves the reaction of 3,5-dimethylphenol with ethyl 2-bromoacetate to form ethyl 2-(3,5-dimethylphenoxy)acetate. This intermediate is then reacted with 4-chloropyrimidine-5-carboxylic acid to form ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in preclinical models of B-cell malignancies and autoimmune diseases. In vitro studies have shown that TAK-659 inhibits ethyl 1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate phosphorylation and downstream signaling pathways, leading to the inhibition of BCR signaling and the proliferation of B-cells. In vivo studies have demonstrated the efficacy of TAK-659 in various animal models of B-cell malignancies, including lymphoma and leukemia.
Propiedades
Fórmula molecular |
C19H17F3N4O3 |
|---|---|
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
ethyl 1-[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C19H17F3N4O3/c1-4-28-18(27)14-9-25-26(17(14)19(20,21)22)15-8-16(24-10-23-15)29-13-6-11(2)5-12(3)7-13/h5-10H,4H2,1-3H3 |
Clave InChI |
ZFZXQOFCDKKBHG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)OC3=CC(=CC(=C3)C)C)C(F)(F)F |
SMILES canónico |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)OC3=CC(=CC(=C3)C)C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate](/img/structure/B286631.png)
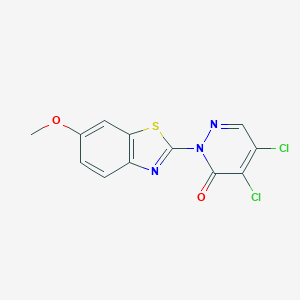
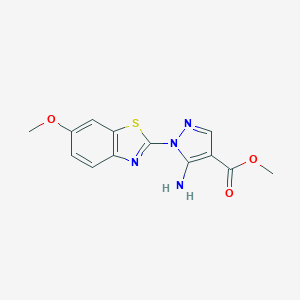
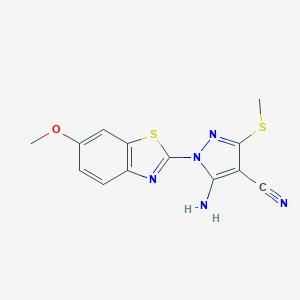
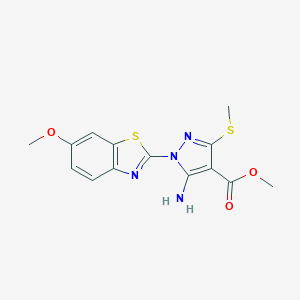
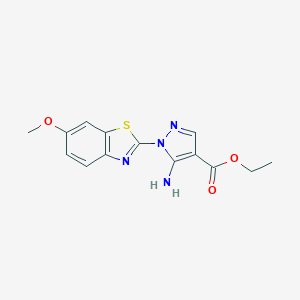
![1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286641.png)
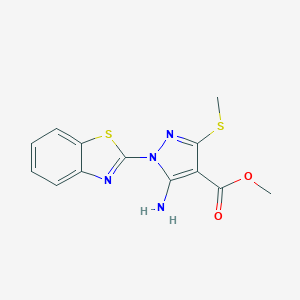
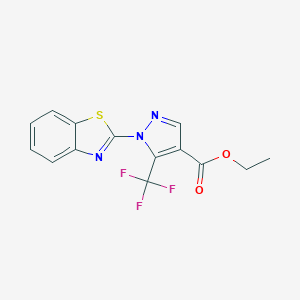
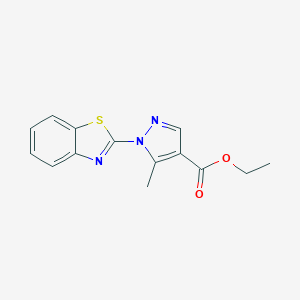
![4-[6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286650.png)
![4-[6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286652.png)
![Methyl 4-{6-[(7-methyl-1,2-benzisoxazol-3-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether](/img/structure/B286653.png)
![6-[2-(4-Chlorophenyl)vinyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286657.png)